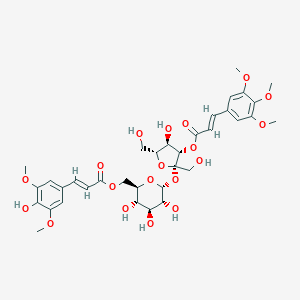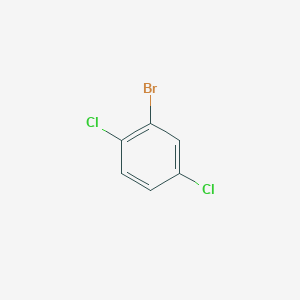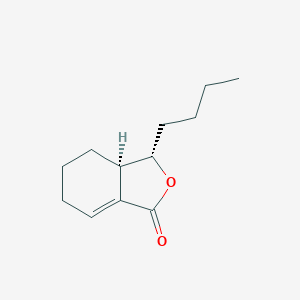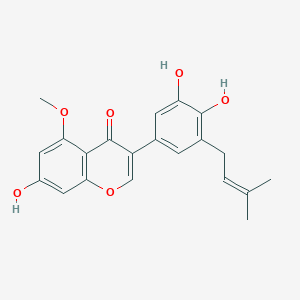
5-溴胞嘧啶
描述
5-Bromocytidine is a brominated nucleoside analog of cytidine, where a bromine atom is substituted at the fifth position of the cytosine ring
科学研究应用
5-Bromocytidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other nucleoside analogs and as a reagent in various organic synthesis reactions.
Biology: 5-Bromocytidine is incorporated into RNA and DNA, allowing researchers to study nucleic acid metabolism and function. It is also used in labeling experiments to track RNA synthesis and degradation.
Medicine: The compound has shown potential as an antiviral agent, particularly against RNA-dependent RNA polymerases.
作用机制
Target of Action
5-Bromocytidine is a pyrimidine nucleoside . It primarily targets viral RNA-dependent RNA polymerases . These enzymes are critical for the replication of RNA viruses, making them a key target for antiviral drugs.
Mode of Action
5-Bromocytidine interacts with its targets by inhibiting the replication of influenza virus in cell culture . It does this by acting as a potent inhibitor of viral RNA-dependent RNA polymerases .
Biochemical Pathways
5-Bromocytidine affects the biochemical pathways involved in viral replication. By inhibiting RNA-dependent RNA polymerases, it disrupts the synthesis of viral RNA, thereby preventing the replication of the virus .
Result of Action
The primary result of 5-Bromocytidine’s action is the inhibition of viral replication. This is achieved by its interaction with RNA-dependent RNA polymerases, leading to the disruption of viral RNA synthesis . This can lead to a decrease in viral load and potentially help in the treatment of viral infections.
Action Environment
The action of 5-Bromocytidine can be influenced by various environmental factors. For instance, it has been shown to be a radiosensitizer, meaning it can enhance the effects of radiation therapy . This suggests that its efficacy could be influenced by the presence of radiation. Additionally, factors such as pH, temperature, and the presence of other substances could potentially affect its stability and action.
生化分析
Biochemical Properties
5-Bromocytidine interacts with various biomolecules in the cell. It is incorporated into RNA and can be detected immunocytochemically and analyzed by cytometry . This incorporation causes DNA damage through base substitution and increases the number of mutations .
Cellular Effects
5-Bromocytidine has been shown to inhibit the replication of influenza virus in cell culture . This suggests that it can influence cell function by interfering with viral replication processes. Its impact on cell signaling pathways, gene expression, and cellular metabolism is likely related to its ability to be incorporated into RNA and cause mutations .
Molecular Mechanism
The molecular mechanism of 5-Bromocytidine involves its incorporation into RNA, where it causes DNA damage through base substitution This can lead to changes in gene expression and potentially affect enzyme activation or inhibition
Temporal Effects in Laboratory Settings
It is known that it can be incorporated into RNA and cause mutations . This suggests that its effects could potentially be long-lasting, affecting cellular function even after the initial exposure. Information on the product’s stability and degradation is currently lacking.
Metabolic Pathways
It is known to be incorporated into RNA, suggesting that it may interact with enzymes involved in RNA synthesis
Transport and Distribution
It is likely that it can be transported into cells where it can be incorporated into RNA
Subcellular Localization
Given that it is incorporated into RNA, it is likely that it is localized to the nucleus and possibly the cytoplasm, where RNA synthesis occurs
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromocytidine typically involves the bromination of cytidine. One common method is the use of sodium monobromoisocyanurate (SMBI) as a brominating agent. The reaction is carried out in an aqueous solution, where cytidine is treated with SMBI under controlled conditions to achieve selective bromination at the fifth position of the cytosine ring .
Industrial Production Methods: Industrial production of 5-Bromocytidine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as crystallization and chromatography to isolate 5-Bromocytidine in its pure form .
化学反应分析
Types of Reactions: 5-Bromocytidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the fifth position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromine atom or other functional groups.
Hydrolysis: Under acidic or basic conditions, 5-Bromocytidine can hydrolyze to form cytidine and bromide ions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and halides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or water.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used to facilitate hydrolysis.
Major Products Formed:
Substitution Reactions: Products include various substituted cytidine derivatives.
Oxidation and Reduction Reactions: Products depend on the specific reagents used and the reaction conditions.
Hydrolysis: The major products are cytidine and bromide ions.
相似化合物的比较
5-Bromouridine: Similar to 5-Bromocytidine, 5-Bromouridine is a brominated nucleoside analog of uridine.
5-Fluorocytidine: This compound is another nucleoside analog with a fluorine atom at the fifth position. It is used as an anticancer agent due to its ability to inhibit thymidylate synthase and disrupt DNA synthesis.
5-Iodocytidine: Similar to 5-Bromocytidine, this compound has an iodine atom at the fifth position and is used in nucleic acid research and antiviral studies.
Uniqueness of 5-Bromocytidine: 5-Bromocytidine is unique due to its specific bromine substitution, which imparts distinct chemical and biological properties. Its ability to be incorporated into nucleic acids and cause base-pairing errors makes it a valuable tool in molecular biology and antiviral research. Additionally, its relatively simple synthesis and high reactivity make it a versatile reagent in organic synthesis .
属性
IUPAC Name |
4-amino-5-bromo-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDXGYQCVPZEJE-UAKXSSHOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40430887 | |
| Record name | 5-bromocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3066-86-2 | |
| Record name | 5-Bromocytidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3066-86-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromocytidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003066862 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-bromocytidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40430887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromocytidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Methyl 2-[(1S,2R,3R,4R,7S,11R,15R,16R,17R,18S,21S,22R,32R,35S)-2,16,17,35-tetraacetyloxy-21,34-dihydroxy-7,21,22,32,34-pentamethyl-6,10,12,20,29-pentaoxo-5,13,19,30,33-pentaoxa-26-azahexacyclo[16.15.1.14,15.01,15.03,32.023,28]pentatriaconta-23(28),24,26-trien-11-yl]acetate](/img/structure/B150611.png)







